![molecular formula C13H9NO4 B2708885 (E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one CAS No. 478246-17-2](/img/structure/B2708885.png)
(E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one
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Description
(E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one, more commonly known as 3-Furyl-4-nitro-2-propen-1-one, is a heterocyclic compound containing both a furan and an enone functional group. It is a colorless, crystalline solid with a melting point of 93 °C and a boiling point of 260 °C. It is soluble in chloroform and ethanol, but insoluble in water. 3-Furyl-4-nitro-2-propen-1-one is an important intermediate in the synthesis of various other organic compounds, such as pharmaceuticals, dyes, and perfumes.
Scientific Research Applications
Optical and Electronic Properties
(E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one and related chalcone derivatives show promise in semiconductor devices due to their notable optoelectronic and charge transport properties. These compounds exhibit linear, second, and third-order nonlinear optical (NLO) properties, making them suitable for use in various semiconductor devices. Their potential as n-type organic semiconductor materials is underscored by larger electron transfer integral values (Shkir et al., 2019).
Photophysical Properties
Studies on the effect of solvent polarity on the photophysical properties of chalcone derivatives, including (E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one, reveal that these compounds experience bathochromic shifts in their absorption and fluorescence spectra when moving from non-polar to polar solvents. This indicates significant intramolecular charge transfer interactions and suggests their potential application in photonic and optoelectronic devices (Kumari et al., 2017).
Antibacterial Properties
Some derivatives of (E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one demonstrate notable antibacterial properties. For instance, compounds synthesized from nitrofuryl triazolo[3,4-b]-1,3,4-thiadiazines have been shown to exhibit in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. This suggests their potential application in the development of new antibacterial agents (Holla et al., 1994).
Antioxidant Activity
Pyrazoline derivatives carrying an arylfuran/arylthiophene moiety, synthesized from (E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one, show moderate antioxidant activities. This suggests their possible use in the development of new antioxidant agents (Jois et al., 2014).
properties
IUPAC Name |
(E)-1-(furan-3-yl)-3-(4-nitrophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO4/c15-13(11-7-8-18-9-11)6-3-10-1-4-12(5-2-10)14(16)17/h1-9H/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YETYQPKVPCNIHD-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)C2=COC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=COC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(3-furyl)-3-(4-nitrophenyl)-2-propen-1-one |
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